

# A Comparative Guide to the Biological Activity of 3-Iodo-6-methoxypyridazine Derivatives

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## Compound of Interest

Compound Name: **3-Iodo-6-methoxypyridazine**

Cat. No.: **B107417**

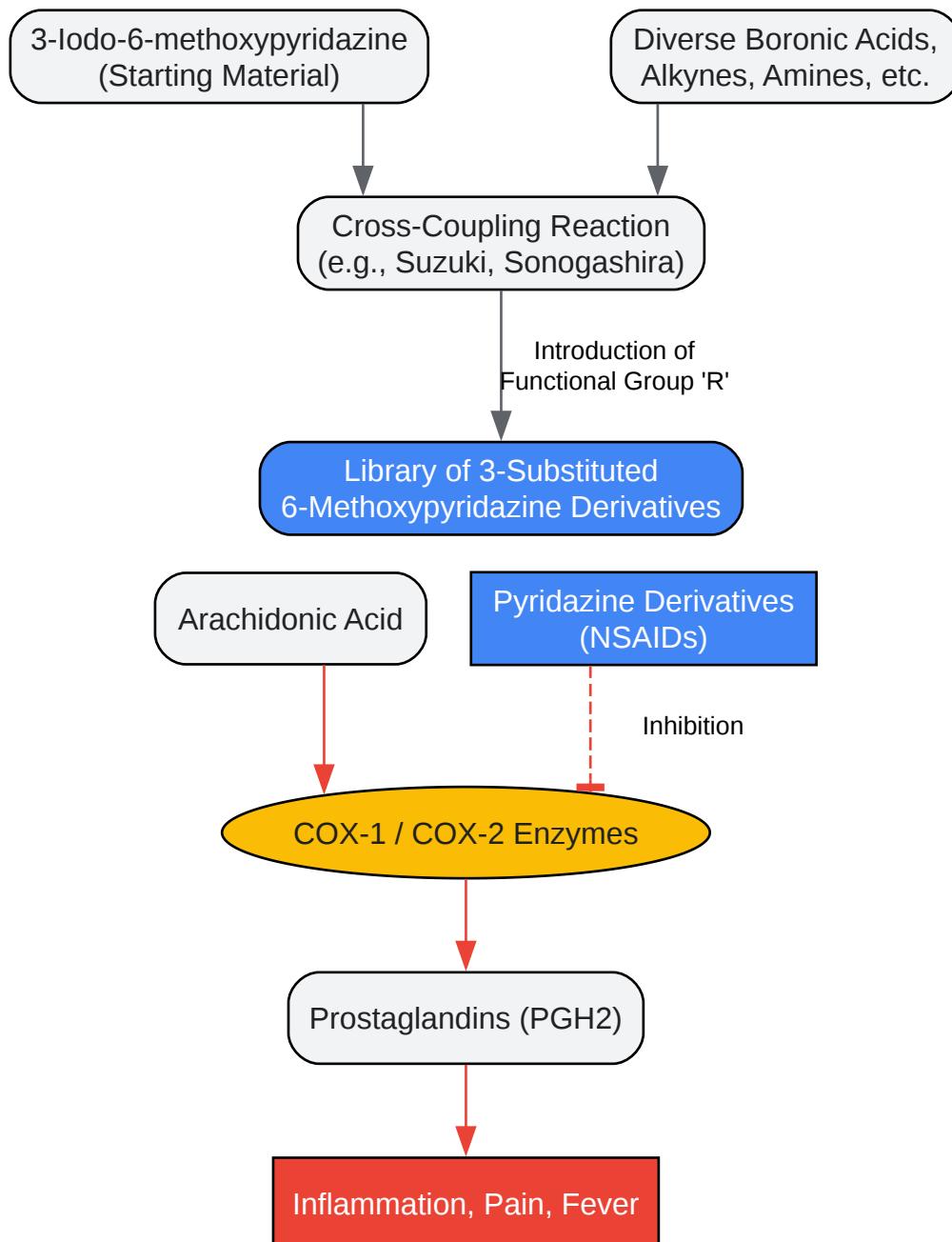
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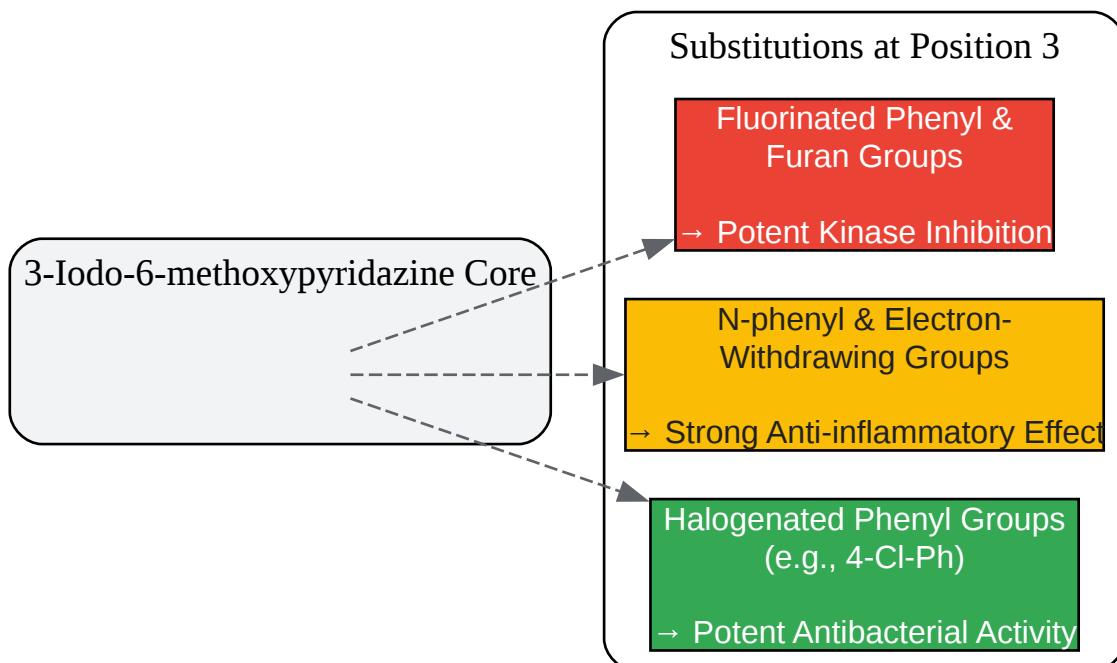
The pyridazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities.<sup>[1][2]</sup> Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a focal point for drug discovery. Within this class, **3-iodo-6-methoxypyridazine** stands out as a particularly versatile synthetic intermediate. The carbon-iodine bond at the 3-position provides a reactive handle for introducing a wide array of functional groups via cross-coupling reactions, enabling the systematic exploration of chemical space and the fine-tuning of biological activity.

This guide offers a comparative analysis of the biological activities of various derivatives synthesized from the **3-iodo-6-methoxypyridazine** core. We will delve into their antimicrobial, anti-inflammatory, and anticancer properties, presenting key experimental data to facilitate an objective comparison. The discussion is grounded in established experimental protocols and structure-activity relationships (SAR) to provide researchers and drug development professionals with actionable insights.

## General Synthetic Pathway

The primary strategy for derivatizing **3-iodo-6-methoxypyridazine** involves the substitution of the iodo group. This is typically achieved through well-established cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, which allow for the formation of new carbon-carbon or carbon-heteroatom bonds. This approach provides a modular and efficient way to generate a library of analogues with diverse substituents at the 3-position for biological screening.





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## References

- 1. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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